![molecular formula C10H15N5O6 B12318787 [1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)

[1'-13C]Guanosine monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

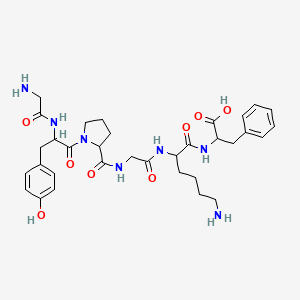

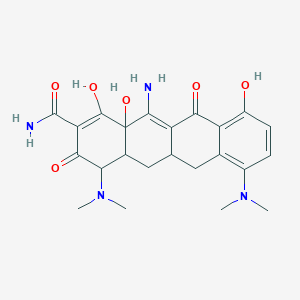

[1’-13C]Guanosine monohydrate: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the 1’ position of the guanosine molecule. Guanosine is a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process and metabolic studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [1’-13C]Guanosine monohydrate involves the incorporation of the carbon-13 isotope into the guanosine molecule. This can be achieved through chemical synthesis or microbial fermentation. The chemical synthesis route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods: Microbial fermentation is a common method for the industrial production of guanosine and its derivatives. This method involves the use of genetically engineered strains of microorganisms, such as Escherichia coli, to produce guanosine in large quantities. The fermentation process is optimized through metabolic engineering to increase the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: [1’-13C]Guanosine monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize guanosine derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce guanosine derivatives.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can lead to the formation of guanine derivatives, while reduction can yield deoxyguanosine .

Applications De Recherche Scientifique

Chemistry: In chemistry, [1’-13C]Guanosine monohydrate is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study the metabolic pathways and interactions of guanosine and its derivatives .

Biology: In biological research, this compound is used to investigate the role of guanosine in cellular processes, such as signal transduction, protein synthesis, and cell division. It is also used to study the neuroprotective properties of guanosine in various models of neurotoxicity and neurological disorders .

Medicine: In medicine, [1’-13C]Guanosine monohydrate is used to develop and evaluate new therapeutic agents targeting guanosine-related pathways. It is also used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of guanosine-based drugs .

Industry: In the industrial sector, this compound is used in the production of food additives and pharmaceutical products. It is also employed in the development of supramolecular hydrogels for applications in tissue engineering, drug delivery, and biosensing .

Mécanisme D'action

The mechanism of action of [1’-13C]Guanosine monohydrate involves its incorporation into nucleic acids and participation in various cellular processes. Guanosine acts as a neuromodulator in the central nervous system, mediating cell growth, differentiation, and survival. It exerts protective effects by modulating glutamate uptake, reducing reactive oxygen species production, and improving mitochondrial function .

Molecular Targets and Pathways:

Adenosine Receptors: Guanosine interacts with adenosine receptors, particularly A1 and A2A receptors, to exert its neuromodulatory effects.

cAMP Pathway: Guanosine’s effects on cell proliferation are dependent on the cyclic AMP (cAMP) signaling pathway.

Comparaison Avec Des Composés Similaires

Guanosine-1’,2’,3’,4’,5’-13C5 Monohydrate: This compound is labeled with carbon-13 at multiple positions and is used for similar research applications.

Guanosine-1’,2’,3’,4’,5’-13C5 Monohydrate: Another variant with multiple carbon-13 labels, used in metabolic and environmental research.

Uniqueness: [1’-13C]Guanosine monohydrate is unique due to its specific labeling at the 1’ position, making it particularly useful for studying specific metabolic pathways and interactions involving the ribose moiety of guanosine. This targeted labeling provides more precise information compared to compounds labeled at multiple positions.

Propriétés

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHNAJLCEKPFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)

![[2,4-Dihydroxy-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]-(4-hydroxyphenyl)methanone](/img/structure/B12318706.png)

![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)

![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)

![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)

![(4S)-8-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid](/img/structure/B12318770.png)